N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide
Description
N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide is a structurally complex molecule combining a pyrazolo[3,4-d]pyrimidine core with an adamantane carboxamide moiety. The pyrazolo-pyrimidine scaffold is substituted at the 4-position with a 2-methylpropylamino group and at the 6-position with a methylsulfanyl group, while the adamantane-1-carboxamide is linked via an ethyl spacer. This compound’s design leverages the rigidity and lipophilicity of adamantane, which is known to enhance pharmacokinetic properties such as membrane permeability and metabolic stability . The pyrazolo-pyrimidine core is a privileged structure in medicinal chemistry, often associated with kinase inhibition and antiviral activity.
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6OS/c1-14(2)12-25-19-18-13-26-29(20(18)28-22(27-19)31-3)5-4-24-21(30)23-9-15-6-16(10-23)8-17(7-15)11-23/h13-17H,4-12H2,1-3H3,(H,24,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOOWHGTIHETIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazolo[3,4-d]pyrimidine Core : This heterocyclic structure is known for its biological activity, particularly in inhibiting various kinases.
- Adamantane Moiety : Known for its stability and ability to enhance the bioavailability of compounds.
- Functional Groups : The presence of a methylsulfanyl group and a 2-methylpropylamino group contributes to the compound's interaction with biological targets.
Molecular Formula
The molecular formula for this compound is C₁₈H₂₅N₅O₁S.
The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating various cellular processes, including proliferation, differentiation, and metabolism. The interaction with these enzymes can lead to significant therapeutic effects in conditions such as cancer and inflammation.
In Vitro Studies
Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising antimicrobial and anticancer properties. For instance:
- A study evaluating a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showed significant antimicrobial activity against various bacterial strains using the agar well diffusion method .
Case Studies
- Anticancer Activity : A specific derivative demonstrated an IC50 value in the nanomolar range against cyclin-dependent kinase 2 (CDK2), indicating potent inhibition . This suggests that this compound may have similar efficacy.
- Kinase Inhibition : Another study highlighted the role of substituted pyrido[3,4-d]pyrimidines as kinase inhibitors, with certain compounds achieving IC50 values as low as 0.016 µM against CDK2 .
Table 1: Biological Activity Summary
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles in terms of absorption and distribution. Toxicological assessments are essential for determining safety profiles; however, current literature suggests that modifications to the pyrazolo[3,4-d]pyrimidine structure can mitigate toxicity while enhancing efficacy.
Comparison with Similar Compounds
Pyrazolo-Pyridine Derivatives
Compounds such as N-(Adamantan-1-yl)-4-(1-butyl)-7-hydroxy-2,3-dimethyl-5-oxo-4,5-dihydro-2H-pyrazolo[4,3-b]pyridine-6-carboxamide (54) and N-(Adamantan-1-yl)-7-hydroxy-2,3-dimethyl-5-oxo-4-(1-pentyl)-4,5-dihydro-2H-pyrazolo[4,3-b]pyridine-6-carboxamide (55) share the adamantane carboxamide group but differ in their heterocyclic core (pyrazolo[4,3-b]pyridine vs. pyrazolo[3,4-d]pyrimidine) and substituents. These compounds exhibit alkyl chains (butyl/pentyl) at the 4-position instead of the 2-methylpropylamino group, and lack the methylsulfanyl substituent .
Pyrimidine-Based Analogues
N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}adamantane-1-carboxamide (CAS 1396708-19-2) features a pyrimidine core substituted with a cyclopropyl and trifluoromethyl group. While it shares the adamantane carboxamide-ethyl linker, its heterocyclic system is simpler, lacking the fused pyrazole ring present in the target compound .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound has a higher molecular weight (466.6 g/mol) compared to the pyrimidine-based analogue (393.4 g/mol), primarily due to its fused pyrazole-pyrimidine core and additional substituents.
- The methylsulfanyl group in the target compound may enhance lipophilicity and influence metabolic stability compared to hydroxy-substituted analogues (54, 55) .
Q & A
Q. What are the key steps and optimal conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. Critical steps include:
- Aminoalkylation : Introducing the 2-methylpropylamine group at position 4 of the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF) .
- Thioether formation : Methylsulfanyl group incorporation at position 6, often using methyl disulfide or similar reagents .
- Adamantane coupling : Attaching the adamantane-1-carboxamide moiety via a carbodiimide-mediated coupling reaction (e.g., EDCI/HOBt) in aprotic solvents like DCM . Optimization : Temperature control (40–60°C) and solvent selection (DMF, acetonitrile) are critical to prevent intermediate degradation. Yields typically range from 45–65% after purification .
Q. How is structural characterization performed for this compound?
Characterization employs:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity and substituent positions (e.g., adamantane protons at δ 1.6–2.1 ppm; pyrimidine C6-SCH₃ at δ 2.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~500–550 g/mol based on analogs) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What preliminary biological activities have been observed in related compounds?
Structurally similar adamantane-pyrazolo[3,4-d]pyrimidine hybrids exhibit:
- Kinase inhibition : IC₅₀ values < 100 nM against CDK and JAK kinases due to pyrimidine’s ATP-binding mimicry .
- Antiviral activity : EC₅₀ of 2.8 μM against influenza A (H1N1) in adamantane-containing analogs .
- Apoptosis induction : 40–60% cell death in HeLa cells at 10 μM via caspase-3 activation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in pyrimidine functionalization. For example:
- Reaction path analysis : Identifies energy barriers for nucleophilic substitution at C4 vs. C6 positions .
- Solvent effects : COSMO-RS simulations optimize solvent polarity to stabilize intermediates (e.g., DMF reduces activation energy by 15% vs. THF) .
- Machine learning : Bayesian optimization algorithms screen catalyst combinations (e.g., Pd/Cu systems) to improve coupling efficiency .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions (e.g., varying IC₅₀ values) require:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine) to normalize activity .
- Metabolic stability tests : Assess cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives from rapid degradation .
- Statistical validation : Multivariate ANOVA identifies confounding variables (e.g., solvent DMSO concentration) .
Q. What strategies enhance selectivity for target enzymes over off-targets?
- Crystal structure docking : Pyrimidine C2-substituents (e.g., methylsulfanyl) occupy hydrophobic pockets in CDK2 but not CDK1 .
- Proteomic profiling : SILAC-based mass spectrometry identifies off-target binding (e.g., unintended kinase inhibition) .
- Pharmacophore modeling : Adjust adamantane’s spatial orientation to avoid steric clashes with non-target receptors .
Methodological Recommendations
- Experimental Design : Use fractional factorial designs (e.g., 2⁴⁻¹) to screen reaction variables (temperature, solvent, catalyst, stoichiometry) with minimal runs .
- Data Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., adamantane bulkiness) with bioactivity .
- Synthesis Scaling : Transition from batch to flow chemistry for intermediates prone to oxidation (e.g., thioether groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
